molecular formula C20H28O2 B1167684 (+)-Profenamine CAS No. 115016-99-4

(+)-Profenamine

Cat. No.: B1167684
CAS No.: 115016-99-4
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Description

(+)-Profenamine, also known internationally as Ethopropazine, is a phenothiazine derivative recognized for its potent anticholinergic and antihistaminic properties . It is historically and scientifically significant as an antiparkinsonian agent that functions by helping to restore the neurotransmitter balance in the basal ganglia, primarily through the reduction of excessive acetylcholine influence . This mechanism makes it a valuable compound for neuroscientific research, particularly in the study of movement disorders and the cholinergic system . Furthermore, Profenamine has been utilized in research to alleviate drug-induced extrapyramidal symptoms, such as those caused by other phenothiazine compounds, providing a critical tool for investigating the side effects of antipsychotic medications . Please note that this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

CAS No.

115016-99-4

Molecular Formula

C20H28O2

Origin of Product

United States

Molecular Mechanisms of Action and Biological Target Characterization Preclinical Focus

Ligand-Receptor Interactions and Binding Profiles

(+)-Profenamine engages with multiple receptor systems within the central nervous system. Its activity is not limited to a single receptor type but spans several families, contributing to its multifaceted effects. As a phenothiazine (B1677639) derivative, it possesses anticholinergic, antiadrenergic, and antihistaminic properties. mdpi.com

Profenamine is characterized as a non-selective muscarinic acetylcholine (B1216132) receptor antagonist. ncats.ioncats.io It functions by partially blocking central cholinergic receptors, which helps to balance cholinergic and dopaminergic activity. drugbank.comnih.gov Its primary mechanism involves the competitive inhibition of muscarinic acetylcholine receptors, with a particular emphasis on the M1 subtype. patsnap.com Research indicates that Profenamine acts as an antagonist at both M1 and M2 muscarinic receptor subtypes. drugbank.com While its activity at the M3 subtype is less specifically defined in available literature, its classification as a non-selective antagonist suggests a broader interaction with muscarinic receptor subtypes.

Table 1: Documented Cholinergic Receptor Interactions of Profenamine

Receptor Subtype Interaction
Muscarinic M1 Antagonist
Muscarinic M2 Antagonist

Note: Specific binding affinity values (e.g., Ki, IC50) for this compound at M1, M2, and M3 receptors are not detailed in the reviewed preclinical literature.

A significant aspect of Profenamine's molecular action is its role as an antagonist of the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptor. drugbank.comnih.gov This antagonism is responsible for the compound's local anesthetic effects. drugbank.comnih.gov By blocking NMDA receptors, Profenamine can modulate the activity of glutamate, a primary excitatory neurotransmitter. iipseries.org This mechanism is distinct from many other NMDA antagonists because Profenamine's concurrent anticholinergic activity appears to mitigate the potential for neurotoxic side effects. drugbank.com The inhibition of NMDA receptors involves blocking the ion channel pore, which prevents the influx of calcium ions and dampens excessive neuronal excitation. iipseries.orgwikipedia.org

In addition to its effects on cholinergic and glutamate receptors, Profenamine also demonstrates interactions with other key receptor systems. It is recognized as both a histamine (B1213489) antagonist and an adrenergic antagonist. nih.gov

Adrenergic Receptor Interaction : The compound also functions as an adrenergic antagonist, blocking the actions of endogenous adrenergic transmitters like epinephrine (B1671497) and norepinephrine. nih.gov

Enzyme Inhibition Kinetics and Mechanistic Elucidation

This compound's interactions are not limited to cell-surface receptors; it also targets specific enzymes, demonstrating stereoselective inhibition.

Detailed kinetic studies have revealed that Profenamine is a potent and stereoselective inhibitor of butyrylcholinesterase (BChE). Research on the optically pure enantiomers of ethopropazine (B1679164) demonstrated that BChE has a significantly higher affinity for the R-enantiomer, which corresponds to this compound. nih.gov

The inhibition mechanism begins with the binding of the ethopropazine molecule to the peripheral anionic site of the BChE enzyme. Following this initial binding, the molecule is thought to "slide down" the enzyme's gorge. This allows for π-π interactions between the three rings of the phenothiazine structure and the tryptophan residue at position 82 (W82) within the BChE active site. nih.gov

Kinetic modeling has provided specific dissociation constants (Ki) for the interaction between the Profenamine enantiomers and both the BChE enzyme and the acetylated form of the enzyme. The data clearly indicates a higher affinity (lower Ki value) for the R-(+)-enantiomer compared to the S-(-)-enantiomer. nih.gov

Table 2: Stereoselective Inhibition of Butyrylcholinesterase (BChE) by Profenamine (Ethopropazine) Enantiomers

Inhibitor Form Dissociation Constant (Ki) for BChE Complex (nM) Dissociation Constant (Ki) for Acetylated BChE Complex (nM)
R-(+)-Enantiomer 61 268
S-(-)-Enantiomer 140 730
Racemate (±) 88 365

(Data sourced from a study on the stereoselectivity of reversible BChE inhibition) nih.gov

This stereoselectivity, with a 2.6-fold higher affinity for the R-isomer, underscores the specific nature of the interaction between this compound and BChE. mdpi.com

Profenamine, as a molecule with a hydrophobic ring structure and a hydrophilic side chain containing a cationic amine group, is classified as a cationic amphiphilic drug (CAD). nih.gov This class of drugs is widely associated with the induction of phospholipidosis, a lysosomal storage disorder characterized by the accumulation of phospholipids. nih.govnih.govechelon-inc.com The proposed mechanism for drug-induced phospholipidosis involves the inhibition of lysosomal phospholipase A2 (PLA2G15), a key enzyme in phospholipid catabolism. nih.govechelon-inc.com However, specific preclinical studies directly investigating the interaction between this compound and PLA2G15 or its potential to induce phospholipidosis have not been reported in the reviewed scientific literature. Therefore, while its chemical structure is consistent with drugs that cause this effect, a direct mechanistic link for Profenamine itself remains to be elucidated.

Allosteric Modulation of Receptors

The potential for this compound to act as an allosteric modulator of receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, is an area of research interest. Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding can induce conformational changes in the receptor that alter the affinity or efficacy of the primary ligand.

While Profenamine is a known antagonist of the NMDA receptor, the specific nature of its interaction with allosteric sites has not been fully elucidated in preclinical studies. The GluN3A subunit of the NMDA receptor, for example, is known to possess binding sites for allosteric modulators. It is hypothesized that by interacting with such sites, compounds like Profenamine could influence receptor function in a nuanced manner, distinct from direct channel blockade. However, definitive preclinical studies demonstrating that this compound specifically functions as an allosteric modulator of the NMDA receptor or other receptors are not yet available.

Cellular Signaling Pathway Perturbations in In Vitro Models

Profenamine's engagement with multiple receptors suggests that it can perturb various intracellular signaling pathways. As a muscarinic acetylcholine receptor antagonist, Profenamine can interfere with G-protein coupled receptor (GPCR) signaling. This can lead to downstream effects on second messenger systems, such as the inhibition of adenylyl cyclase and the modulation of phosphoinositide breakdown.

Furthermore, as an NMDA receptor antagonist, Profenamine can influence calcium influx into neurons. Dysregulation of intracellular calcium homeostasis can have profound effects on a multitude of signaling cascades, including those involved in synaptic plasticity, gene expression, and apoptosis. For instance, in in vitro models, NMDA receptor antagonists have been shown to affect the activation of kinases and phosphatases that are critical for neuronal function. Specific studies detailing the precise downstream signaling consequences of this compound in various in vitro models are needed to fully understand its cellular effects.

Target Deconvolution and Polypharmacology in Research

The pharmacological profile of Profenamine suggests that it is a polypharmacological agent, meaning it interacts with multiple biological targets. Its known activities include antagonism of muscarinic acetylcholine receptors, NMDA receptors, and histamine H1 receptors, as well as inhibition of butyrylcholinesterase.

Structure Activity Relationship Sar Studies and Rational Design of Derivatives

Systematic Modification of the Phenothiazine (B1677639) Core and Side Chain

Systematic modifications of the tricyclic phenothiazine core and the aliphatic side chain of profenamine-like molecules have revealed several key structural requirements for their biological activity.

Research into the SAR of phenothiazines has demonstrated that substitutions on the phenothiazine nucleus significantly influence potency. For instance, trifluoro substitution at position 2 of the phenothiazine ring has been shown to decrease the inhibitory activity against certain enzymes. nih.gov Conversely, the introduction of quinoid structures on the nucleus can increase potency. nih.gov The nature and position of substituents on the aromatic rings of the phenothiazine core can modulate electronic properties and lipophilicity, which in turn affect target binding and pharmacokinetic profiles.

The aminoalkyl side chain is another critical determinant of activity. Studies have established that an alkyl bridge of at least three carbons connecting the terminal amine to the phenothiazine nucleus is a requirement for significant activity in some contexts. nih.gov The nature of the amine group at the terminus of the side chain also plays a crucial role. Primary amines and unsubstituted piperazines have been identified as the most potent amino side chains for certain biological targets. nih.gov

Furthermore, the structure of the side chain can influence the metabolic fate of phenothiazine derivatives. A radical with a three-carbon aliphatic side chain, such as that in chlorpromazine, primarily forms the sulfoxide (B87167) metabolite. nih.gov In contrast, a shorter side chain, as seen in promethazine (B1679618), can lead to radical dimerization and more pronounced hydroxylation. nih.gov The presence of a piperazine (B1678402) side chain, found in compounds like fluphenazine, also promotes hydroxylation. nih.gov These findings highlight the intricate relationship between the side chain structure and the metabolic pathways of phenothiazine compounds.

The following table summarizes the influence of core and side-chain modifications on the activity of phenothiazine derivatives based on available research.

ModificationStructural DetailImpact on ActivityReference
Phenothiazine Core Trifluoro substitution at position 2Decreased potency nih.gov
Introduction of quinoid structuresIncreased potency nih.gov
Alkyl Side Chain Alkyl bridge lengthMinimum of three carbons required for activity nih.gov
Terminal amine typePrimary amines and unsubstituted piperazines show high potency nih.gov
Three-carbon aliphatic chainFavors sulfoxide formation nih.gov
Shorter side chain (e.g., promethazine)Promotes radical dimerization and hydroxylation nih.gov
Piperazine side chainPromotes hydroxylation nih.gov

Impact of Stereochemistry on Biological Activity and Selectivity

The presence of a chiral center in the side chain of profenamine means it exists as a pair of enantiomers, (+)-profenamine and (-)-profenamine (B1169478). Stereochemistry plays a pivotal role in the biological activity and selectivity of many chiral drugs, as enantiomers can exhibit different pharmacological and pharmacokinetic properties. biomedgrid.combiomedgrid.comnih.govresearchgate.net This is because biological targets, such as receptors and enzymes, are themselves chiral and can interact differently with each enantiomer. libretexts.org

For many chiral compounds, one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. researchgate.net In the case of promethazine, a related phenothiazine, recent studies have shown that its enantiomers possess different physiological and pharmacological effects. nih.gov Specifically, (+)-promethazine was found to be more effective at reducing the production of the cytokine IL-6 in histamine-stimulated cells compared to (-)-promethazine. nih.gov

This principle of stereospecificity is also evident in other centrally active compounds. For example, the D1 dopamine (B1211576) receptor agonist dinapsoline, the S-(+) enantiomer is the active form, while the opposite enantiomer is essentially devoid of biological activity. nih.gov Such findings underscore the importance of evaluating the biological activity of individual enantiomers rather than the racemic mixture. The differential activity of stereoisomers can have significant implications for therapeutic efficacy and the development of more selective drugs. nih.gov While specific studies focusing solely on the differential activity of (+)- and (-)-profenamine are not extensively detailed in the provided search results, the established principles of stereochemistry in drug action strongly suggest that the two enantiomers of profenamine are likely to exhibit distinct pharmacological profiles. nih.govlibretexts.org

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. volkamerlab.org This approach is particularly valuable in the absence of a high-resolution structure of the target protein, relying instead on the structures of known active ligands. volkamerlab.org For phenothiazine derivatives, ligand-based pharmacophore models have been developed to elucidate the key structural requirements for various biological activities, including anticancer and cholinesterase modulatory effects. nih.gov

The process of generating a ligand-based pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov These features and their spatial relationships define the pharmacophore hypothesis. nih.gov For instance, a pharmacophore model for a series of phenothiazine derivatives might identify the tricyclic core as a key hydrophobic feature, with the nitrogen atom in the central ring and the terminal amine of the side chain acting as potential hydrogen bond acceptors or positively ionizable centers.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that match the hypothesis. researchgate.net This virtual screening approach can significantly accelerate the discovery of new lead compounds with desired biological activities. rsc.org Furthermore, pharmacophore models can guide the rational design of new derivatives by highlighting which structural modifications are likely to enhance or diminish activity. mdpi.com For example, if a model indicates that a specific region requires a hydrophobic group, new analogues can be synthesized with various lipophilic substituents at that position to optimize potency.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ubbcluj.ro By correlating molecular descriptors (numerical representations of chemical structure) with experimental activity data, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the structural features that are important for activity. nih.govmdpi.commdpi.com

Several QSAR and 3D-QSAR studies have been conducted on phenothiazine derivatives to understand the structural basis for their diverse biological activities. nih.govwisdomlib.orgresearchgate.net These studies typically involve calculating a wide range of molecular descriptors, such as those related to hydrophobicity (e.g., logP), electronics (e.g., partial charges), and sterics (e.g., molecular volume). ubbcluj.rowisdomlib.org Statistical methods like multiple linear regression (MLR) and partial least squares (PLS) are then used to build the QSAR models. researchgate.net

For example, a QSAR study on a series of phenothiazines as multidrug resistance (MDR) modulators found that hydrophobic and hydrogen bond acceptor fields were the dominant factors for their activity. nih.gov The resulting models, developed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), had good predictive power and helped to identify the structural regions responsible for differences in anti-MDR activity. nih.gov Similarly, 2D and 3D QSAR analyses of phenothiazine derivatives as potential antitubercular agents have highlighted the significant contribution of physicochemical descriptors such as slogp, SaaCHE index, and Chiv2 to their biological activity. researchgate.net

The insights gained from QSAR models can be invaluable for the rational design of more potent and selective this compound analogues. nih.gov By understanding which structural properties are positively or negatively correlated with activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success.

The following table presents a summary of key descriptors and findings from QSAR studies on phenothiazine derivatives.

QSAR Study FocusKey Descriptors/FieldsFindingsReference
Multidrug Resistance ReversalHydrophobic field, Hydrogen bond acceptor fieldDominant role in MDR reversing activity; models with good predictive power were derived. nih.gov
Antitubercular ActivitySlogp, SaaCHE index, Chiv2 (2D QSAR); Steric, electrostatic, and hydrophobic descriptors (3D QSAR)Significant contribution to biological activity; models showed high squared correlation coefficients. wisdomlib.orgresearchgate.net
Anticancer ActivityVarious physicochemical parametersCorrelation between descriptors and biological activity was established using PCA, MLR, MNLR, and ANN.

Design and Synthesis of Chemically Diverse Analogues for SAR Exploration

The exploration of structure-activity relationships is fundamentally dependent on the design and synthesis of a diverse range of chemical analogues. spirochem.com By systematically altering different parts of a lead molecule, such as this compound, researchers can probe the importance of various structural features for biological activity. nih.govmdpi.commdpi.com The synthesis of novel phenothiazine derivatives has been a key strategy to explore their potential in various therapeutic areas. nih.govresearchgate.net

The synthesis of phenothiazine analogues often begins with the modification of the phenothiazine core itself or the preparation of a suitable N-substituted phenothiazine intermediate. acs.org For instance, N-alkylation of phenothiazine with different alkyl halides can introduce a variety of side chains. Subsequent reactions can then be used to further modify the terminal amine group or other parts of the side chain. researchgate.net

The design of these analogues is often guided by initial SAR findings, pharmacophore models, or QSAR studies. researchgate.netnih.gov For example, if a QSAR model suggests that increased lipophilicity in a certain region of the molecule would be beneficial, chemists can synthesize analogues with more lipophilic substituents at that position. mdpi.com The synthesis of a series of compounds with varying substituents on the aromatic rings of the phenothiazine core can help to map out the electronic and steric requirements for optimal activity. frontiersin.org

Furthermore, the synthesis of conformationally restricted analogues can provide valuable information about the bioactive conformation of the molecule. nih.gov By incorporating the side chain into a ring system, for example, the number of possible conformations is reduced, which can lead to more potent and selective compounds if the rigid structure mimics the bioactive conformation. The synthesis and biological evaluation of such diverse analogues are essential for building a comprehensive understanding of the SAR of this compound and for the rational design of new therapeutic agents. nih.gov

Preclinical Pharmacokinetic and Metabolic Characterization in Vitro and Computational

In Vitro Metabolic Stability Assessment (e.g., Hepatic Microsomes, Hepatocytes)

In vitro metabolic stability studies, typically using hepatic microsomes or isolated hepatocytes, are fundamental in assessing how readily a compound is metabolized by liver enzymes. Human liver microsomes (HLM) and human hepatocytes (HH) are important in vitro systems for studying intrinsic drug clearance in the liver, although clearance values can sometimes differ between these two systems. nih.gov Microsomes, enriched with endoplasmic reticulum, contain many membrane-bound drug-metabolizing enzymes, including cytochrome P450s (CYPs) and UDP-glucuronosyltransferases (UGTs). nih.gov Hepatocytes, representing the gold standard, capture most factors influencing hepatic intrinsic clearance, including uptake and efflux transporters. nih.gov

While specific detailed in vitro metabolic stability data for (+)-profenamine in hepatic microsomes or hepatocytes were not extensively found in the search results, the lack of recovery of unchanged ethopropazine (B1679164) (profenamine) in rat urine and bile suggests extensive metabolism in this species. usask.ca

Cytochrome P450 (CYP) Isoform Inhibition and Induction Potential (in vitro)

Cytochrome P450 enzymes are a superfamily of enzymes that play a major role in drug metabolism. Assessing a compound's potential to inhibit or induce CYP isoforms in vitro is critical for predicting potential drug-drug interactions.

In silico predictions suggest that profenamine may act as an inhibitor of CYP1A2 and CYP2D6. drugbank.com It is also predicted to have high CYP inhibitory promiscuity. drugbank.com While these are computational predictions, they suggest a potential for interaction with these important metabolic enzymes.

Membrane Permeability and Transporter Interactions (e.g., P-glycoprotein, Lysosomotropic Activity) in Cellular Models

Membrane permeability and interactions with drug transporters significantly influence a compound's absorption, distribution, and elimination. P-glycoprotein (P-gp), an efflux transporter, can limit the absorption and increase the excretion of its substrates. Lysosomotropic activity refers to the tendency of certain weak basic compounds to accumulate in the acidic environment of lysosomes.

In silico analysis predicts profenamine to be an inhibitor of P-glycoprotein (predictor I), although another predictor suggests it is a non-inhibitor (predictor II). drugbank.com This highlights the potential for interaction with P-gp, which could affect its transport across biological membranes, including the blood-brain barrier. frontiersin.orgnih.gov

Profenamine (ethopropazine) has been identified as a lipophilic weak base, a characteristic shared by lysosomotropic drugs. researchgate.netnih.gov These compounds can undergo marked sequestration and concentration within lysosomes, potentially altering lysosomal functions. researchgate.netnih.gov Studies using U2OS cells treated with ethopropazine have shown effects on the number and size of lysosomes, consistent with lysosomotropic activity. researchgate.netnih.gov This lysosomal accumulation is thought to involve intercalation and concentration within lysosomal membranes. researchgate.netnih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Parameters

In silico methods use computational models to predict ADME properties based on a compound's chemical structure. These predictions can provide early insights into a compound's pharmacokinetic profile.

In silico ADME prediction tools can evaluate various parameters, including potential CYP interactions, P-gp substrate status, and other pharmacokinetic properties. drugbank.commdpi.com For profenamine, in silico predictions suggest it is a substrate for CYP2D6 but not for CYP2C9 or CYP3A4. drugbank.com As mentioned earlier, it is also predicted to inhibit CYP1A2 and CYP2D6. drugbank.com These predictions, while not experimental, offer an initial view of how the compound might be handled by the body's metabolic and transport systems.

Plasma Protein Binding Studies (in vitro)

Plasma protein binding affects the free fraction of a drug available to exert pharmacological effects and undergo metabolism and excretion. In vitro plasma protein binding studies determine the extent to which a compound binds to proteins in plasma.

In vitro plasma protein binding studies of ethopropazine (profenamine) enantiomers in rat plasma showed that both enantiomers were highly bound to plasma protein. usask.canih.gov Saturation of binding to plasma proteins was observed at concentrations above 500 ng/mL for each enantiomer, but the unbound fraction remained constant outside of this range. usask.canih.gov No stereoselectivity was observed in the plasma protein binding of the enantiomers in rat plasma. nih.gov While these findings are in rats, they indicate a propensity for high plasma protein binding for profenamine. Human plasma protein binding for profenamine has been reported as 93%. wikidoc.orgwikipedia.org

Here is a summary of some preclinical pharmacokinetic characteristics of profenamine based on the available data:

ParameterFindingSource Type
MetabolismExtensive metabolism suggested by low recovery of unchanged drug in rats.In vivo (Rat)
CYP2D6 InteractionPredicted substrate and inhibitor.In silico drugbank.com
CYP1A2 InteractionPredicted inhibitor.In silico drugbank.com
P-glycoprotein (P-gp)Predicted inhibitor (conflicting predictions).In silico drugbank.com
Lysosomotropic ActivityObserved in cellular models.In vitro researchgate.netnih.gov
Plasma Protein BindingHighly bound in rat plasma (saturation observed).In vitro (Rat) usask.canih.gov
Plasma Protein Binding93% bound in human plasma.Reported wikidoc.orgwikipedia.org

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are a widely used computational technique to predict the preferred orientation (binding pose) of a ligand when bound to a receptor and to estimate the binding affinity frontiersin.orgnih.gov. Studies involving (+)-Profenamine have utilized molecular docking to explore its potential interactions with various protein targets.

In one study investigating potential inhibitors against acid sphingomyelinase (ASM) for repurposing against COVID-19, profenamine was included in a library of functional inhibitors of ASM (FIASMAs) and subjected to molecular docking against human ASM (PDB: 5I81) mdpi.comresearchgate.netresearchgate.netspringermedizin.de. The docking results provided binding affinity scores, which were used to screen potential drug candidates mdpi.comresearchgate.netresearchgate.net. Profenamine showed a binding affinity score of -8.7 kcal/mol against human ASM in this study mdpi.comresearchgate.netresearchgate.net.

Ligand Binding Affinity (kcal/mol) Target Protein
Profenamine -8.7 Human ASM (PDB: 5I81)

Another study focusing on cholinergic agents for intraocular pressure reduction employed molecular docking to assess the interaction of profenamine with a human M3 muscarinic receptor (M3R) homology model frontiersin.orgnih.gov. Profenamine, along with other lead compounds, exhibited extensive cation-π interactions involving its tertiary amine group and specific M3R residues (TYR149, TRP504, and TYR530) frontiersin.orgnih.gov. Additionally, profenamine displayed π-π interactions between its aromatic rings and human M3R's TRP504 frontiersin.orgnih.gov. These interactions are considered crucial for protein-ligand binding frontiersin.orgnih.gov. Profenamine demonstrated a higher predicted affinity for M3R compared to some agonists, which is consistent with the observation that M3R antagonists often exhibit higher predicted affinities, potentially due to enhanced stability from π-π stacking frontiersin.org.

Molecular docking has also been applied to study the interaction of ethopropazine (B1679164) (profenamine) with horse serum butyrylcholinesterase (BChE) nih.gov. This study aimed to understand the kinetic model of interaction and utilized molecular dynamics simulations to position ethopropazine in the active-site gorge nih.gov. Docking suggested that amino acid residues A328, W82, D70, and Y332 stabilize the binding of ethopropazine to BChE nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of biological macromolecules and their complexes with ligands over time nih.govnih.govnih.gov. These simulations are essential for understanding conformational changes, assessing binding stability, and refining the results obtained from molecular docking.

For the interaction of ethopropazine (profenamine) with horse serum butyrylcholinesterase, molecular dynamics simulations were employed to visualize and understand the positioning of the inhibitor within the active-site gorge nih.gov. This dynamic perspective complements static docking results by showing how the molecule interacts with the protein over time and identifying key residues involved in stabilizing the complex nih.gov.

MD simulations are also integral to free energy calculations, such as MM/GBSA and FEP, which provide a more rigorous estimation of binding affinities by accounting for the dynamic nature of the system and solvation effects nih.govwustl.edunih.gov.

Quantum Mechanical (QM) Calculations for Electronic Properties and Reactivity

Quantum Mechanical (QM) calculations are used to study the electronic structure, properties, and reactivity of molecules jammuuniversity.ac.inresearchgate.net. While less commonly applied to large protein-ligand complexes due to computational cost, QM methods can provide detailed insights into the electronic distribution, bond energies, and reaction mechanisms of smaller molecules like profenamine.

QM calculations can be used to determine properties such as partial charges, molecular orbitals, and electrostatic potentials, which are crucial for understanding how a molecule interacts with its environment and potential targets unal.edu.co. These calculations can inform force field parameters used in molecular mechanics and dynamics simulations, leading to more accurate representations of molecular behavior. Although specific detailed QM studies solely focused on the electronic properties and reactivity of this compound in isolation were not prominently found in the search results, QM calculations are a fundamental aspect of computational chemistry that can be applied to gain a deeper understanding of its intrinsic molecular characteristics nih.govjammuuniversity.ac.inresearchgate.netunal.edu.co182.160.97.

Free Energy Calculations (e.g., MM/GBSA, FEP) in Ligand-Protein Systems

Free energy calculations, such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP), are advanced computational methods used to obtain more accurate estimations of protein-ligand binding affinities compared to standard docking scores nih.govwustl.edunih.gov. These methods take into account the contributions of the solvent and the dynamic nature of the protein-ligand complex.

In the study on cholinergic agents and M3R, MM/GBSA analysis was used to calculate the binding free energy of ligand-M3R complexes frontiersin.org. The MM/GBSA method calculates the binding energy based on various energy terms, including Coulombic, Van der Waals, covalent, solvation, self-contact, hydrogen-bonding, lipophilic, and pi-pi packing energies frontiersin.org. While the study primarily presented MM/GBSA results for other ligands like pilocarpine (B147212) and tiotropium, the application of this method highlights its relevance in assessing the stability of complexes involving ligands targeting muscarinic receptors, which could include profenamine frontiersin.org.

MM/GBSA and FEP are considered more rigorous approaches for predicting binding affinities and are increasingly used in computer-aided drug design nih.govwustl.edu. They require extensive MD simulations to sample the conformational space of the complex and the unbound states nih.govwustl.edunih.gov.

Homology Modeling of Target Proteins for Virtual Screening

Homology modeling is a computational technique used to build a 3D model of a protein when its amino acid sequence is known but an experimental structure is not available nih.govspringernature.com. This method relies on the principle that proteins with similar sequences have similar structures nih.govspringernature.comarxiv.org. Homology models are often used as target structures for virtual screening and molecular docking studies when experimental structures are unavailable.

In the study investigating cholinergic agents, a homology model of the human M3 muscarinic receptor was constructed because a full experimental structure was not available frontiersin.orgnih.gov. This homology model was then used as the target structure for molecular docking and dynamics simulations with various ligands, including profenamine frontiersin.orgnih.gov. The process involved acquiring the amino acid sequence, using a template structure with high sequence identity (PDB: 8E9Z), and refining the model through steps like H-bond optimization, energy minimization, and loop refinement frontiersin.orgnih.gov. Quantitative structural analysis was performed to validate the homology model frontiersin.orgnih.gov.

Homology modeling is a crucial step in structure-based drug design when experimental protein structures are lacking, enabling the application of techniques like virtual screening to identify potential ligands for the target protein nih.govspringernature.com.

Analytical Methodologies for Research and Characterization

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. The enantiomeric purity of a chiral compound like (+)-Profenamine is critical as different enantiomers can exhibit distinct pharmacological activities and pharmacokinetic profiles.

Chiral HPLC methods for separating phenothiazines, including profenamine, often utilize chiral stationary phases (CSPs). Ultron ES-OVM chiral columns, which contain silica (B1680970) particles bonded with an ovomucoid protein, have been reported as suitable for the direct racemic separation of pharmaceuticals such as profenamine without the need for derivatization. thomassci.comanaliticaweb.itinterchim.fr These columns are effective for separating both acidic and basic pharmaceuticals. analiticaweb.itinterchim.fr Another type, Ultron ES-Pepsin chiral columns, are better suited for separating basic compounds that pose challenges for other columns. thomassci.cominterchim.fr Both ES-OVM and ES-Pepsin columns use 120Å, 5 µm silica particles bonded with ovomucoid and pepsin proteins, respectively, and are compatible with reversed-phase mobile phases like acetonitrile (B52724) or ethanol (B145695) and phosphate (B84403) buffer. analiticaweb.itinterchim.fr

Research findings indicate that chiral HPLC measurements with chiral columns are used to establish the enantiomeric excess of optically active ethopropazine (B1679164) (profenamine). beilstein-journals.org The development of robust analytical HPLC separation studies for racemic esters is necessary for measuring the enantiomeric excess values of compounds prepared in biocatalyzed reactions. beilstein-journals.org

HPLC with UV detection has also been developed for the simultaneous analysis of multiple phenothiazines, including profenamine, in human serum. ebi.ac.ukresearchgate.netnii.ac.jp A method using a C18 reversed-phase column (250 mm x 4.6 mm I.D., 5 µm particle size) with a mobile phase of acetonitrile-methanol-30 mM NaH2PO4 (pH 5.6) (300:200:500, v/v/v) at a flow rate of 0.9 mL/min and UV detection at 250 nm demonstrated good recoveries (87.6-99.8%) and linearity for profenamine in serum samples. ebi.ac.ukresearchgate.netnii.ac.jp The detection limits for this method ranged from 3.2 to 5.5 ng/mL in serum. ebi.ac.ukresearchgate.netnii.ac.jp

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary Electrophoresis (CE) is another powerful technique employed for the enantiomeric separation of chiral compounds. CE offers high separation efficiency and can be particularly useful for analyzing small sample volumes.

Studies have explored the enantioseparation of phenothiazines, including ethopropazine (profenamine), using cyclodextrin-modified capillary zone electrophoresis (CZE). medkoo.comresearchgate.netnih.gov Cyclodextrins act as chiral selectors in the background electrolyte, facilitating the separation of enantiomers based on differential interactions. researchgate.netnih.gov

Research has shown that single isomer sulfate-substituted beta-cyclodextrin (B164692) (heptakis(2,3-dihydroxy-6-O-sulfo)-beta-CD, SI-S-beta-CD) can be an effective chiral selector for the enantioseparation of ethopropazine, allowing for baseline resolution. nih.gov Dual cyclodextrin (B1172386) systems, particularly those combining SI-S-beta-CD with a neutral cyclodextrin like hydroxypropyl-beta-cyclodextrin (HP-beta-CD), have been shown to considerably enhance the enantioselectivity of ethopropazine. nih.gov The concentration of gamma-cyclodextrin (B1674603) in the presence of SI-S-beta-CD can even lead to a reversal of the enantiomer migration order for ethopropazine. nih.gov

An ultrasensitive CE technique coupled with capacitively coupled contactless conductivity detection (C4D) has been developed for the simultaneous determination of phenothiazine (B1677639) enantiomers in biological fluids. researchgate.net This method utilizes ultrasound-enhanced and surfactant-assisted dispersive liquid-liquid microextraction (UESA-DLLME) for sample clean-up and offline concentration, and field-amplified sample injection (FASI) for online concentration. researchgate.net Using hydroxypropyl-γ-cyclodextrin (Hp-γ-CD) as a chiral selector and a poly (diallyldimethylammonium chloride) (PDDAC)-based CE system, five pairs of d,l-phenothiazines were baseline separated. researchgate.net This method achieved a linear range of 1.0-150 nM for quantifying analyte enantiomers with detection limits ranging from 0.24 to 0.28 nM. researchgate.net

Mass Spectrometry-Based Methods for Metabolite Identification (in vitro)

Mass spectrometry (MS) and coupled techniques like liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are indispensable tools for identifying and characterizing metabolites in in vitro studies. Metabolite identification is crucial for understanding how a compound is transformed by biological systems.

Although specific in vitro metabolite identification studies for this compound using MS-based methods were not extensively detailed in the provided search results, the general application of these techniques for drug metabolism studies is well-established. Phenothiazine drugs, including profenamine, are known to be extensively metabolized by the liver. researchgate.netnii.ac.jp

LC-MS and LC-MS/MS methods are commonly used for the determination of drugs and their metabolites in biological fluids. researchgate.netnii.ac.jpmedkoo.comresearchgate.netnih.gov These techniques offer high sensitivity and selectivity, allowing for the detection and identification of metabolites even at low concentrations. The fragmentation patterns obtained from tandem mass spectrometry provide valuable structural information about the metabolites.

Preparative thin-layer chromatography (TLC) can be used to isolate drug metabolites and impurities in amounts suitable for subsequent structural elucidation, which would likely involve spectroscopic and mass spectrometry techniques. analyticaltoxicology.com

While direct data tables specifically for in vitro metabolite identification of this compound were not found, the principles and application of MS-based methods in drug metabolism studies are highly relevant to the research and characterization of this compound.

Emerging Research Areas and Future Directions in + Profenamine Research

Investigation of Novel Biological Activities in Preclinical Models

Preclinical studies are investigating novel biological activities of (+)-Profenamine. One area of research involves its interaction with lysosomal function. Studies have indicated that this compound, as a lipophilic weak base, can undergo sequestration and concentration within lysosomes, potentially altering their functions. This lysosomal accumulation is suggested to occur via intercalation into lysosomal membranes. nih.govmdpi.com This finding is significant as altered lysosomal function is implicated in various diseases.

Furthermore, this compound has been identified as a functional inhibitor of acid sphingomyelinase (ASM) in in vitro studies. nih.gov Inhibition of ASM can impact the balance between ceramide and sphingosine-1-phosphate, a rheostat known to influence cellular processes such as apoptosis, proliferation, and migration. nih.gov This suggests potential for exploring this compound's effects in conditions where ASM activity is dysregulated.

Another area of investigation involves the potential connection between this compound and muscarinic acetylcholine (B1216132) receptors and NMDA glutamate (B1630785) receptors in the context of neuroprotection. Research exploring the mechanisms of gallic acid, for instance, suggests a possible association with these receptors, which are also known targets of profenamine. mdpi.com This highlights a potential avenue for investigating this compound's effects in neurodegenerative contexts beyond its traditional use in Parkinsonism.

Development of this compound as a Chemical Probe for Biological Systems

The known interactions of this compound with specific biological targets, such as muscarinic receptors and NMDA receptors, coupled with its ability to accumulate in lysosomes, position it as a potential chemical probe. nih.govmdpi.com Chemical probes are valuable tools in biological research for selectively modulating the activity of specific proteins or pathways to understand their roles in cellular processes and disease mechanisms.

Molecular modeling studies have provided insights into the binding interactions of this compound with human M3 muscarinic receptors, noting cation-π interactions and additional π-π interactions with specific residues. frontiersin.org Such detailed understanding of its binding characteristics can inform the design of experiments using this compound to probe the function of these receptors in various biological systems. Its lysosomotropic properties could also be exploited to study lysosomal biology and the impact of lysosomal accumulation on cellular pathways.

Rational Design of Targeted Derivatives for Specific Research Applications

The phenothiazine (B1677639) scaffold of this compound offers a basis for the rational design of derivatives with potentially enhanced or altered biological activities and target specificity. By modifying the chemical structure, researchers can aim to improve binding affinity to specific receptors, modulate lysosomal accumulation, or explore activity against novel targets identified in preclinical screening.

Research on phenothiazine derivatives, in general, has shown a variety of biological activities, including anticancer potential and effects on necroptosis and necrosis processes. researchgate.net While this research may not directly involve this compound itself, it demonstrates the potential for structural modifications of the phenothiazine core to yield compounds with diverse pharmacological profiles. Designing targeted derivatives of this compound could lead to the development of more selective tools for investigating specific biological pathways or potential lead compounds for further preclinical development in new indications.

Exploration of Combination Strategies with Other Research Agents (in vitro or in vivo preclinical models)

Preclinical research is exploring the effects of combining this compound with other research agents. This strategy aims to identify synergistic or additive effects that could be beneficial in various disease models. For instance, in the context of infectious diseases, studies investigating repurposing approved medicines have explored binary combinations of compounds, including those with potential activity against pathogens like Trypanosoma cruzi. scielo.br While the specific outcomes with this compound combinations require further investigation, this highlights the potential for exploring its use in combination therapies in preclinical models of various conditions.

The rationale behind combination strategies often involves targeting multiple pathways simultaneously to enhance efficacy or overcome resistance mechanisms. Given this compound's known interactions with cholinergic and glutamatergic systems, as well as its effects on lysosomal function and ASM, combining it with agents that modulate related or complementary pathways could yield novel insights and potential therapeutic strategies in preclinical settings. nih.govnih.govmdpi.com

Q & A

Basic Research Questions

Q. How to formulate a research question investigating the mechanism of action of (+)-Profenamine?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure the question aligns with practical and academic goals. Structure the question using the PICO framework (Population, Intervention, Comparison, Outcome) to define variables. For example:

  • Population: Specific cell lines or animal models.
  • Intervention: Dose-dependent exposure to this compound.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Molecular targets or signaling pathways affected.
    Reference frameworks like SPIDER or COSMIN for qualitative or outcomes-focused studies .

Q. What experimental design considerations are critical for initial pharmacological screening of this compound?

  • Methodological Answer :

  • Define independent variables (e.g., concentration, administration route) and dependent variables (e.g., receptor binding affinity, cytotoxicity).
  • Use randomized controlled trials (RCTs) with sample sizes calculated via power analysis to minimize Type I/II errors.
  • Include blinding and replication to reduce bias. Reference ethical approval protocols (e.g., IRB guidelines) for in vivo studies .

Q. How to identify knowledge gaps in existing literature on this compound’s therapeutic potential?

  • Methodological Answer : Conduct a scoping review using Arksey and O’Malley’s framework:

  • Stage 1: Define research objectives (e.g., "Map preclinical studies on this compound").
  • Stage 2: Search multiple databases (PubMed, Scopus) with controlled vocabulary (MeSH terms).
  • Stage 3: Chart data into tables (e.g., study type, outcomes, limitations).
  • Stage 4: Summarize gaps (e.g., lack of long-term toxicity data) .

Advanced Research Questions

Q. How to resolve contradictions in pharmacokinetic data for this compound across studies?

  • Methodological Answer :

  • Perform a meta-analysis using Cochrane Handbook guidelines:
  • Assess heterogeneity via I² statistics and subgroup analysis (e.g., species, dosage forms).
  • Apply random-effects models if variability is high.
  • Report findings using PRISMA flow diagrams and checklists to enhance transparency .
  • Table 1 : Common Sources of Contradiction and Mitigation Strategies
Source Mitigation Strategy
Varied assay techniquesStandardize protocols (e.g., HPLC vs. LC-MS)
Species-specific metabolismCross-validate in human-derived models (e.g., organoids)

Q. What statistical methods are optimal for analyzing dose-response relationships in this compound studies?

  • Methodological Answer :

  • Use nonlinear regression (e.g., Hill equation) to model sigmoidal curves.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • For time-series data (e.g., metabolic half-life), employ mixed-effects models. Reference guidelines from the Journal of Clinical Practice and Research for reproducibility .

Q. How to design a systematic review evaluating this compound’s efficacy in neurodegenerative models?

  • Methodological Answer :

  • Follow PRISMA 2020 guidelines:
  • Develop a protocol registered in PROSPERO.
  • Use Boolean operators for search strings (e.g., "this compound AND (Parkinson’s OR Alzheimer’s)").
  • Assess bias with ROB-2 or SYRCLE tools for animal studies.
  • Table 2 : Key PRISMA Components for Reporting
Component Application Example
Eligibility criteriaInclude only peer-reviewed in vivo studies
Risk of bias assessmentUse blinding and allocation concealment metrics

Q. What strategies ensure reproducibility in synthetic chemistry workflows for this compound analogs?

  • Methodological Answer :

  • Document reaction conditions (e.g., temperature, catalysts) using FAIR data principles.
  • Share raw NMR/spectroscopy data via repositories like Zenodo.
  • Validate purity via orthogonal methods (e.g., HPLC, X-ray crystallography) .

Methodological Frameworks for Reference

Table 3 : Comparison of Research Question Frameworks

Framework Use Case Example for this compound
FINERFeasibility assessment"Is CRISPR editing feasible to study this compound’s metabolic pathways?"
PICOQuantitative intervention studies"Does this compound (I) reduce neuroinflammation (O) in murine microglia (P) compared to ibuprofen (C)?"
SPIDERQualitative or mixed-methods studies"How do researchers perceive challenges in synthesizing this compound derivatives?"

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.